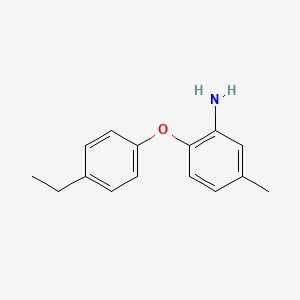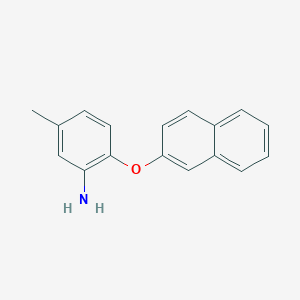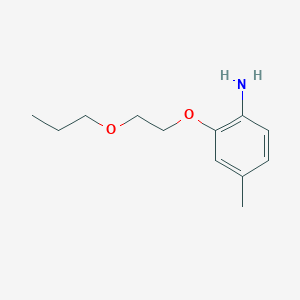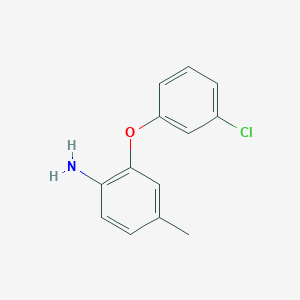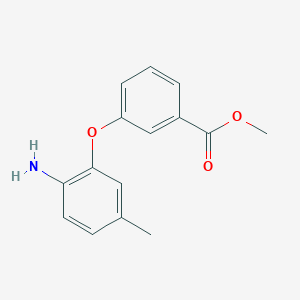![molecular formula C13H20N2O2 B3171572 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946683-29-0](/img/structure/B3171572.png)
4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine
Vue d'ensemble
Description
“4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine” is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 . It’s also known by its IUPAC name, 2-methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. The SMILES representation is CC1=CC(=C(C=C1)N)OCCN2CCOCC2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.31 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
HIV-1 Protease Inhibition
One notable application of 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine, found in the compound L-689,502, is its role in inhibiting HIV-1 protease. Research shows that L-689,502 and its metabolites can significantly inhibit HIV-1 protease, an enzyme critical for the replication of the HIV virus. The metabolites produced from this compound were identified to include morpholin-2-one, 3'(S)-hydroxyindan, 4'-hydroxyindan analogs, and a 4-O-glucuronic acid conjugate of the parent compound. These findings are significant in the context of HIV treatment and drug development (Balani et al., 1995).
Gastrokinetic Activity
The compound has been studied for its gastrokinetic activity, particularly in derivatives like 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides. These derivatives have been shown to influence gastric emptying, indicating potential use in treatments for gastrointestinal disorders. Such compounds were found to be superior to cisapride in gastrokinetic activity, without exhibiting dopamine D2 receptor antagonistic activity, which is significant for drug safety and effectiveness (Kato et al., 1992).
Analgesic and Anti-Inflammatory Properties
This compound has been explored in compounds like M73101 for its analgesic and anti-inflammatory properties. The compound M73101, containing this moiety, demonstrated potent analgesic activity in animal models, surpassing the effects of other anti-inflammatory drugs except for aminopyrine. This suggests a potential role in the development of new analgesic and anti-inflammatory medications (Sato et al., 1981).
Propriétés
IUPAC Name |
4-methyl-2-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXJGUABFNLFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




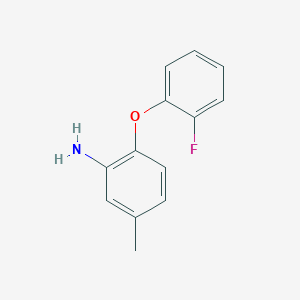


![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)


